molecular formula C6H5F2NO2 B1446503 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid CAS No. 1523056-12-3

1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1446503
CAS No.: 1523056-12-3
M. Wt: 161.11 g/mol
InChI Key: HXSZUXJGFSJJNV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by the presence of a difluoromethyl group attached to a pyrrole ring

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. The compound acts as an inhibitor, disrupting the normal function of the enzyme and affecting cellular respiration . Additionally, this compound has been shown to interact with other proteins involved in metabolic pathways, further highlighting its significance in biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Furthermore, this compound can impact gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes. These effects collectively contribute to the compound’s ability to influence cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of succinate dehydrogenase, which disrupts the mitochondrial electron transport chain and affects ATP production . The compound binds to the active site of the enzyme, preventing the normal substrate from accessing the site and thereby inhibiting the enzyme’s activity. Additionally, this compound can modulate the activity of other enzymes and proteins by binding to allosteric sites, leading to changes in their conformation and function. These molecular interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound’s stability and degradation over time are critical factors that influence its effectiveness in biochemical assays. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation can occur under specific conditions, such as exposure to high temperatures or extreme pH levels. Long-term effects on cellular function have also been observed, with prolonged exposure to the compound leading to changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, toxic or adverse effects can occur, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without causing toxicity. These findings are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the mitochondrial electron transport chain, where the compound inhibits succinate dehydrogenase . This inhibition affects the overall metabolic flux and can lead to changes in metabolite levels. Additionally, this compound can influence other metabolic pathways by modulating the activity of key enzymes, further highlighting its significance in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular respiration. The distribution of this compound within tissues can also influence its overall activity and effectiveness in biochemical assays.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound is primarily localized in the mitochondria, where it interacts with succinate dehydrogenase and other mitochondrial proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria. The subcellular localization of this compound is crucial for its role in modulating cellular respiration and metabolic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves the introduction of a difluoromethyl group to the pyrrole ring. One common method is the difluoromethylation of pyrrole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-mediated reactions and radical chemistry .

Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions. The use of non-ozone depleting difluorocarbene reagents has also been explored to ensure environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(difluoromethyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2/c7-6(8)9-3-1-2-4(9)5(10)11/h1-3,6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSZUXJGFSJJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523056-12-3
Record name 1-(Difluoromethyl)-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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